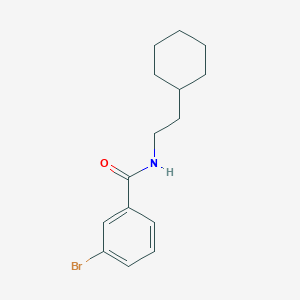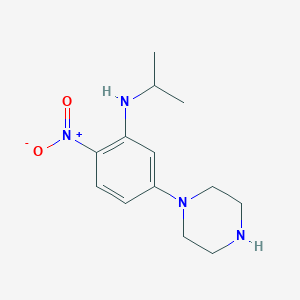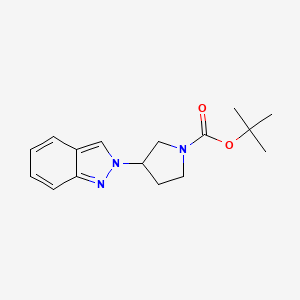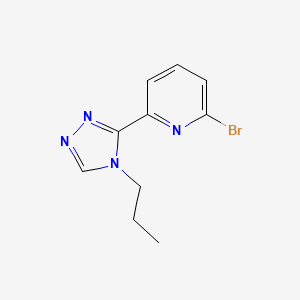
2-Bromo-6-(4-propyl-4H-1,2,4-triazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(4-propyl-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a 1,2,4-triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-propyl-4H-1,2,4-triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-6-chloropyridine with 4-propyl-1,2,4-triazole under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(4-propyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling reactions: The compound can undergo coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl boronic acids or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl or alkyl-aryl compounds .
Scientific Research Applications
2-Bromo-6-(4-propyl-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infections.
Materials science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Biological studies: The compound can serve as a probe for studying enzyme interactions and other biological processes.
Catalysis: It can be used as a ligand in catalytic reactions, improving the efficiency and selectivity of the catalysts.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4-propyl-4H-1,2,4-triazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation . In materials science, the compound’s unique structure can influence the properties of the materials it is incorporated into, such as enhancing thermal stability or conductivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine: Similar structure but with an isopropyl group instead of a propyl group.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Contains two triazole rings and is used in coordination chemistry.
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl derivatives: These compounds have similar triazole rings but different substituents.
Uniqueness
2-Bromo-6-(4-propyl-4H-1,2,4-triazol-3-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both a bromine atom and a triazole ring provides multiple sites for chemical modification, making it a versatile building block for various applications .
Properties
Molecular Formula |
C10H11BrN4 |
|---|---|
Molecular Weight |
267.13 g/mol |
IUPAC Name |
2-bromo-6-(4-propyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C10H11BrN4/c1-2-6-15-7-12-14-10(15)8-4-3-5-9(11)13-8/h3-5,7H,2,6H2,1H3 |
InChI Key |
HRJSRLGPCRFPLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NN=C1C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


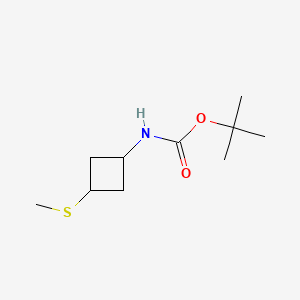

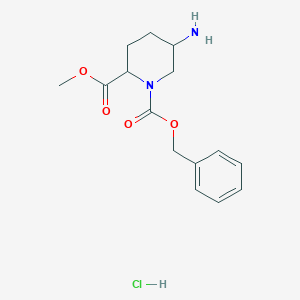


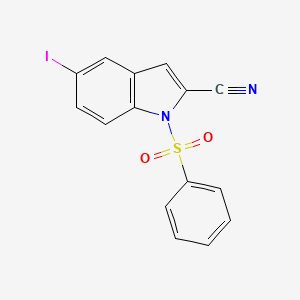
![5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13913793.png)
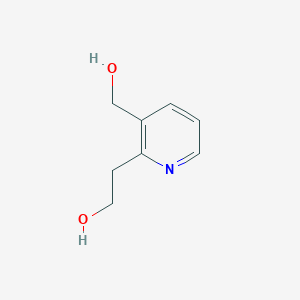
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13913798.png)
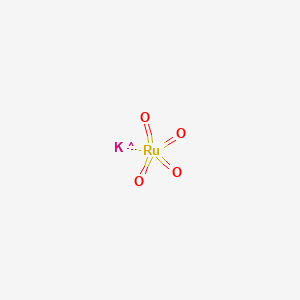
![1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B13913812.png)
